1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine
Description
Properties
IUPAC Name |
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-8-5-3-4-7-6(8)9-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFYRBDAPXOWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioketone in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine with structurally related compounds, emphasizing substituent effects on properties and applications:
Key Observations
However, it may reduce hydrogen-bonding capacity, affecting target binding . Ethenyl-linked aromatic groups (e.g., thienyl in pyrantel) are critical for anthelmintic activity by enabling π-π interactions with nicotinic acetylcholine receptors in parasites .
Synthetic Accessibility: The target compound could be synthesized via alkylation of 2-mercapto-1,4,5,6-tetrahydropyrimidine with methyl iodide, analogous to methods used for methiodide derivatives . In contrast, pyrantel and oxantel require condensation reactions with thiophene or phenolic aldehydes, followed by salt formation with pamoic acid for enhanced stability .
Anthelmintic tetrahydropyrimidines (pyrantel, oxantel) exhibit species-selective activity, likely due to substituent-driven differences in receptor affinity .
Physicochemical Properties: The methylthio group may increase metabolic stability compared to oxidizable ethenyl groups, which are prone to epoxidation or hydroxylation .
Biological Activity
1-Methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine (MMTMP) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with MMTMP, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of MMTMP appears to be multifaceted, with several proposed mechanisms:
- Antimicrobial Activity : MMTMP has shown inhibitory effects against various bacterial strains. In high-throughput screening assays, compounds similar to MMTMP demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), with IC₅₀ values indicating effective concentrations for inhibition . The selectivity index calculated from cytotoxicity assays suggests that MMTMP could be a promising candidate for further development in anti-tuberculosis therapies.
- Anti-inflammatory Properties : Preliminary studies suggest that MMTMP may exhibit anti-inflammatory effects, potentially through the modulation of cytokine production. This could make it relevant in treating conditions characterized by excessive inflammation.
- Neuroprotective Effects : Some research indicates that MMTMP may have neuroprotective properties. It has been hypothesized that the compound could influence neurotransmitter systems or reduce oxidative stress in neuronal cells.
Antimicrobial Efficacy
In one notable study, MMTMP was screened alongside a library of compounds against M. tuberculosis. The results indicated that MMTMP had an IC₅₀ value of approximately 0.072 μg/mL, demonstrating strong antimicrobial activity . The compound was classified as a hit based on its ability to inhibit bacterial growth by over 90% in initial screenings.
Cytotoxicity Assessment
The cytotoxicity of MMTMP was evaluated using Vero cell lines. The compound exhibited a CC₅₀ (cytotoxic concentration for 50% of cells) significantly higher than its IC₅₀ for M. tuberculosis, resulting in a favorable selectivity index that suggests a lower risk of toxicity in therapeutic applications .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃S |
| IC₅₀ against M.tuberculosis | 0.072 μg/mL |
| CC₅₀ (Vero cells) | > 100 μg/mL |
| Selectivity Index | CC₅₀ / IC₅₀ |
Future Directions
Further research is warranted to explore the full potential of MMTMP in various therapeutic contexts. Key areas for future studies include:
- Mechanistic Studies : Elucidating the specific pathways through which MMTMP exerts its effects will be crucial for understanding its therapeutic potential.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of MMTMP will provide insights into its suitability for clinical applications.
- Structural Modifications : Investigating derivatives of MMTMP may lead to compounds with enhanced potency or reduced toxicity.
Q & A
Q. What are the established synthetic routes for 1-methyl-2-(methylthio)-1,4,5,6-tetrahydropyrimidine?
The compound can be synthesized via a two-step procedure starting with 1,3-propanediamine and carbon disulfide (CS₂) to form a thiourea intermediate, followed by methylation using methyl iodide (MeI). Reaction conditions include heating under nitrogen at 150–170°C, with solvent-free or HMPA-mediated approaches . Alternative methods involve aralkylation or condensation reactions with enone Mannich bases, as demonstrated for structurally related tetrahydropyrimidines .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure solution .
- NMR spectroscopy : H and C NMR provide data on methylthio substitution and ring conformation. For example, methyl protons typically appear at δ 2.15–2.24 ppm in CD₃OD .
- Infrared (IR) spectroscopy : Stretching vibrations for C=S (∼650 cm⁻¹) and N-H (∼3300 cm⁻¹) confirm functional groups .
Q. What physicochemical properties are critical for experimental design?
- Boiling point : 88–89°C at 1 mm Hg (for the parent 1,4,5,6-tetrahydropyrimidine) .
- Solubility : High polarity due to the thiomethyl group necessitates polar solvents (e.g., DMF, DMSO) for reactions .
- Thermodynamic data : Ideal-gas enthalpies of formation can be estimated via group-additivity methods, though experimental data for substituted derivatives remain limited .
Advanced Research Questions
Q. How does the methylthio substituent influence pharmacological activity in nicotinic acetylcholine receptor (nAChR) modulation?
The methylthio group enhances binding specificity to nematode nAChRs, particularly the L-subtype, by stabilizing hydrophobic interactions. Comparative studies with pyrantel (a thienyl-substituted analog) show distinct activation profiles, suggesting substituent-dependent receptor subtype selectivity. MTS (methanethiosulfonate) reagents are used to probe cysteine residues in receptor-ligand interfaces .
Q. What advanced analytical methods resolve stereochemical impurities in tetrahydropyrimidine derivatives?
- Chiral HPLC : Reverse-phase chromatography (e.g., H₂O-MeCN gradients) separates enantiomers, as demonstrated for anti-tumor analogs .
- Dynamic NMR : Detects conformational isomerism in solution, critical for assessing purity in asymmetric syntheses .
Q. How are computational methods applied to predict thermodynamic properties?
Group-additivity parameters estimate ideal-gas enthalpies of formation. For 1,4,5,6-tetrahydropyrimidines, unknown terms (e.g., N-(Cb)(CO)) are assigned values (−81.5 kJ/mol) based on analogous structures. Density functional theory (DFT) optimizes geometries for entropy calculations .
Q. What strategies improve gas sorption efficiency in tetrahydropyrimidine-based polymers?
Copolymerization with styrene and divinylbenzene enhances porosity and CO₂/SO₂ affinity. Functionalization with vinyl monomers (e.g., chloromethylstyrene) introduces charged sites for acid-gas interactions. AIBN-initiated polymerization at 80°C in DMF yields high-surface-area materials .
Q. How is asymmetric synthesis achieved for chiral tetrahydropyrimidine derivatives?
Catalytic asymmetric reduction of 1,4,5,6-tetrahydropyridine-3-carboxamide derivatives using transition-metal catalysts (e.g., Ru complexes) produces enantiomerically pure intermediates. Optical rotation and X-ray crystallography validate configurations .
Q. What structure-activity relationships (SAR) guide anti-tumor analog design?
Substitution at C2 (e.g., dibromoindole or methoxyindole groups) enhances cytotoxicity. SAR studies correlate electron-withdrawing substituents with increased DNA intercalation, validated via MTT assays and H NMR binding studies .
Q. How are stability and reactivity optimized under varying experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
